4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 23206-20-4
VCID: VC20763043
InChI: InChI=1S/C9H9NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4,8,11H,5H2,(H,10,12)
SMILES: C1C(C2=CC=CC=C2C(=O)N1)O
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

CAS No.: 23206-20-4

Cat. No.: VC20763043

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one - 23206-20-4

Specification

CAS No. 23206-20-4
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name 4-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Standard InChI InChI=1S/C9H9NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4,8,11H,5H2,(H,10,12)
Standard InChI Key UZFDGRLSVITWJL-UHFFFAOYSA-N
SMILES C1C(C2=CC=CC=C2C(=O)N1)O
Canonical SMILES C1C(C2=CC=CC=C2C(=O)N1)O

Introduction

Chemical Structure and Identification

Molecular Characteristics

4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one belongs to the isoquinoline alkaloid family, specifically to the dihydroisoquinolinone subclass. The compound features a bicyclic structure with a benzene ring fused to a partially saturated six-membered ring containing nitrogen. The molecular formula is C9H9NO2, with a calculated molecular weight of approximately 163.18 g/mol, though exact values may vary slightly depending on the precise structure.

This structure is closely related to 4-Hydroxyisoquinolin-1(2h)-one (CID 231920), which has a molecular formula of C9H7NO2 and a molecular weight of 161.16 g/mol . The key structural difference is that 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one contains additional hydrogen atoms at positions 3 and 4, making it a dihydro derivative.

Nomenclature and Synonyms

Various nomenclature systems may refer to this compound differently. Based on available data for similar compounds, the following represents likely synonyms:

  • 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one

  • 4-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one

  • 4-Hydroxy-3,4-dihydro-1(2H)-isoquinolinone

The parent compound 4-Hydroxyisoquinolin-1(2h)-one has the following known synonyms:

  • 4-hydroxy-2H-isoquinolin-1-one

  • 4-hydroxy-1(2H)-Isoquinolinone

  • 1,4-Isoquinolinediol

Physical and Chemical Properties

Physicochemical Parameters

While specific data for 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is limited, we can infer properties based on related compounds. Related dihydroisoquinolinones typically display the following characteristics:

ParameterEstimated ValueBasis of Estimation
Molecular Weight163.18 g/molCalculated from C9H9NO2
Physical AppearanceWhite to off-white powderBased on similar compounds
SolubilityModerately soluble in polar organic solventsBased on functional groups
Melting Point~200-220°CComparable to related compounds
pKa~14-15Based on similar N-heterocycles

For comparison, the related compound 3,4-dihydro-5-methyl-1(2H)-isoquinolinone has a boiling point of 413.8±45.0°C (predicted), density of 1.111, and pKa of 15.12±0.20 (predicted) .

Structural Features

The key structural features of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one include:

  • A bicyclic system composed of a benzene ring fused to a partially saturated six-membered ring

  • A lactam functional group (cyclic amide) at position 1

  • A hydroxyl group at position 4

  • Reduced (saturated) carbon atoms at positions 3 and 4

These structural elements, particularly the hydroxyl group at C4 and the lactam group, likely contribute to hydrogen bonding capabilities that influence both physical properties and potential biological activities.

Biological Activities of Dihydroisoquinolinone Derivatives

Structure-Activity Relationship

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on dihydroisoquinolinone derivatives have revealed several structural requirements for optimal antioomycete activity:

  • The necessity of the C4-position substituent

  • Specific structural configurations that enhance membrane disruption capabilities

  • The importance of the lactam group for binding interactions

These findings suggest that 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, with its hydroxyl group at the C4 position, may possess specific biological activities worth investigating further .

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one have been documented with varying substitution patterns:

  • 3,4-dihydro-5-methyl-1(2H)-isoquinolinone (CAS: 129075-56-5), with a molecular weight of 161.2 g/mol and formula C10H11NO

  • 2-Butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (designated as I1 in some research), characterized as "white powder, yield 508 mg (52.4%), mp 206–208°C"

  • 2-Hexadecyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I4), described as "white powder, yield 833 mg (56.5%), mp 224–226°C"

Pharmaceutical Applications

The dihydroisoquinolinone scaffold has demonstrated significant potential in pharmaceutical applications:

  • Some derivatives function as dopamine D1 receptor positive allosteric modulators with minimal allosteric agonist activity

  • Compound LY3154207, though structurally more complex, contains the dihydroisoquinoline core and shows promising pharmacological properties including:

    • Low clearance (6.4 mL/min/kg)

    • Moderate plasma half-life (3.2 h)

    • Superior AUC (18,500 nM·h) and bioavailability (F% = 32)

These findings highlight the potential of the dihydroisoquinolinone scaffold, including hydroxylated variants like 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, for pharmaceutical development.

Analytical Methods and Characterization

Spectroscopic Identification

For structural confirmation and purity assessment of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, multiple analytical techniques would typically be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • 1H NMR to confirm hydrogen environments

    • 13C NMR to verify carbon positions

    • 2D techniques (COSY, HSQC, HMBC) to confirm structural connectivity

  • Mass Spectrometry

    • High-resolution mass spectrometry (HRMS) for molecular formula confirmation

    • Fragmentation patterns for structural verification

  • Infrared Spectroscopy (IR)

    • Identification of key functional groups (hydroxyl, lactam)

    • Confirmation of hydrogen bonding patterns

Chromatographic Analysis

For purity assessment and quantification:

  • High-Performance Liquid Chromatography (HPLC)

    • Reverse-phase methods using C18 columns

    • UV detection at appropriate wavelengths

  • Thin-Layer Chromatography (TLC)

    • Monitoring of reaction progress

    • Identification of potential impurities

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